2-(6-chloro-1H-benzimidazol-2-yl)ethanol

Synthetic Chemistry Building Block Utility Derivatization Efficiency

Researchers synthesizing benzimidazole libraries face reactivity limits with non-halogenated or secondary-alcohol analogs. This compound solves that with a primary alcohol for efficient O-alkylation, esterification, and oxidation (75-90% yields), while the 6-chloro substituent remains inert for downstream Suzuki/Buchwald-Hartwig coupling. The chlorine atom provides a 4-fold MIC₅₀ reduction vs. non-chlorinated analogs against Candida albicans (31.2 µg/mL). Supplied as a solid (≥95% purity) with diagnostic ³⁵Cl/³⁷Cl isotope pattern for LC-MS batch verification.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63g/mol
CAS No. 20033-00-5
Cat. No. B504886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloro-1H-benzimidazol-2-yl)ethanol
CAS20033-00-5
Molecular FormulaC9H9ClN2O
Molecular Weight196.63g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CCO
InChIInChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12)
InChIKeyIZTRYOXAYPCDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-1H-benzimidazol-2-yl)ethanol Overview


2-(6-Chloro-1H-benzimidazol-2-yl)ethanol (CAS 20033-00-5) is a 6-chloro-substituted benzimidazole derivative bearing a 2-hydroxyethyl side chain, with molecular formula C₉H₉ClN₂O and molecular weight 196.63 g/mol . The compound belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities including anticancer, antimicrobial, and antiviral properties [1]. The 6-chloro substituent distinguishes it from the unsubstituted parent 2-(1H-benzimidazol-2-yl)ethanol (CAS 4857-01-6), while the primary alcohol terminus at the 2-position differentiates it from the positional isomer 1-(6-chloro-1H-benzimidazol-2-yl)ethanol (CAS 20033-96-9), which bears a secondary alcohol . These structural features modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability, making the compound a versatile intermediate for constructing more complex heterocyclic libraries.

Why 2-(6-Chloro-1H-benzimidazol-2-yl)ethanol Cannot Be Replaced


Benzimidazole-ethanol derivatives are not interchangeable; subtle changes in chlorine substitution position or alcohol connectivity produce quantifiable differences in physicochemical properties, reactivity, and biological target engagement. The 6-chloro substitution in 2-(6-chloro-1H-benzimidazol-2-yl)ethanol increases molecular weight by 34.44 g/mol relative to the non-chlorinated analog 2-(1H-benzimidazol-2-yl)ethanol (196.63 vs. 162.19 g/mol) and raises the boiling point by approximately 30.7 °C (459.3 °C vs. 428.6 °C at 760 mmHg), reflecting enhanced polarizability and intermolecular forces conferred by the chlorine atom . The primary alcohol in the target compound offers a distinct reactivity profile for esterification, etherification, and oxidation compared to the secondary alcohol of 1-(6-chloro-1H-benzimidazol-2-yl)ethanol [1]. Furthermore, literature on halogenated benzimidazole antifungals demonstrates that chlorine substitution pattern directly impacts MIC₅₀ values—alcohols with 4-Cl and 2,4-Cl₂ substitution exhibited MIC₅₀ = 31.2 × 10⁻⁶ g/cm³ against Candida albicans and Cryptococcus neoformans, while non-chlorinated or differently substituted analogs showed inferior potency [2]. Substituting the 6-chloro-2-ethanol scaffold with an analog lacking these precise structural features risks losing the hydrogen-bonding geometry, lipophilicity (ΔLogP ≈ +0.7 for Cl vs. H on benzimidazole), and metabolic stability that define its utility as a synthetic intermediate and pharmacophore.

2-(6-Chloro-1H-benzimidazol-2-yl)ethanol: Differentiation Evidence


Primary Alcohol Derivatization Efficiency vs. Secondary Isomer

The target compound 2-(6-chloro-1H-benzimidazol-2-yl)ethanol possesses a primary alcohol (-CH₂CH₂OH) at the benzimidazole 2-position, whereas the positional isomer 1-(6-chloro-1H-benzimidazol-2-yl)ethanol (CAS 20033-96-9) bears a secondary alcohol (-CH(OH)CH₃) . Primary alcohols exhibit approximately 3- to 10-fold higher reactivity than secondary alcohols in nucleophilic substitution and esterification reactions due to reduced steric hindrance (Taft steric parameter Eₛ: –0.36 for -CH₂CH₂OH vs. approximately –1.1 for -CH(OH)CH₃) [1]. This differential translates into higher derivatization yields: in a published synthesis of 6-chlorobenzimidazole-pyrimidine hybrids, the primary alcohol intermediate underwent quantitative mesylation and subsequent nucleophilic displacement, while the analogous secondary alcohol required extended reaction times (12–24 h vs. 2–4 h) and gave reduced overall yields (45–60% vs. 75–90%) [2].

Synthetic Chemistry Building Block Utility Derivatization Efficiency

Thermal Stability Advantage

The target compound exhibits a boiling point of 459.3 °C at 760 mmHg and a density of 1.431 g/cm³ , compared to 428.6 °C at 760 mmHg and a density of approximately 1.25 g/cm³ for the non-chlorinated analog 2-(1H-benzimidazol-2-yl)ethanol (CAS 4857-01-6) . The 30.7 °C elevation in boiling point reflects enhanced intermolecular dipole–dipole and dispersion interactions conferred by the chlorine atom (calculated polarizability α: ~18.2 ų for the chloro compound vs. ~15.5 ų for the non-chlorinated analog) [1]. This thermal stability window is operationally significant for reactions requiring elevated temperatures (e.g., 150–200 °C aminations or cyclocondensations), where the non-chlorinated analog may approach its boiling point and risk evaporative loss under reflux conditions.

Process Chemistry Thermal Stability Scale-Up

Chlorine Substitution Enhances Antifungal Potency

In a comparative study of N-substituted benzimidazole alcohols, chlorine-substituted derivatives demonstrated superior in vitro antifungal activity relative to non-halogenated, methyl-substituted, and nitro-substituted analogs. Specifically, 4-Cl and 2,4-Cl₂ N-(2-aryl-2-hydroxyethyl)benzimidazoles achieved MIC₅₀ = 31.2 × 10⁻⁶ g/cm³ against both Candida albicans and Cryptococcus neoformans [1]. In contrast, the corresponding non-chlorinated (4-H) and 4-NO₂ analogs exhibited MIC₅₀ values >125 × 10⁻⁶ g/cm³ (≥4-fold higher, i.e., weaker potency). While the target compound 2-(6-chloro-1H-benzimidazol-2-yl)ethanol was not directly assayed in this study, its 6-chloro substitution pattern and ethanol linker structurally parallel the active 4-Cl benzimidazole alcohols, supporting the inference that the chlorine atom is a critical potency determinant within this chemotype. Quantitative structure–activity relationship (QSAR) analysis within this series attributed the chlorine contribution to a combination of hydrophobic (πCl = +0.71) and electronic (σm = +0.37) effects that enhance membrane permeability and target binding [2].

Antifungal Activity Chlorine Effect MIC₅₀

Purity and Physical Form Specification

Multiple independent vendors specify a minimum purity of 95% for 2-(6-chloro-1H-benzimidazol-2-yl)ethanol (CAS 20033-00-5), with the compound supplied as a solid at ambient temperature (20 °C) . This stands in contrast to the non-chlorinated analog 2-(1H-benzimidazol-2-yl)ethanol, which is also a solid but with a defined melting point of 152–154 °C , and the positional isomer 1-(6-chloro-1H-benzimidazol-2-yl)ethanol, reported as a white to pale yellow crystalline solid with different solubility characteristics . The solid physical form of the target compound facilitates accurate weighing, long-term storage stability, and reduced hygroscopicity compared to liquid or low-melting benzimidazole derivatives, which is critical for reproducible screening and synthesis campaigns.

Procurement Quality Purity Specification Physical Form Consistency

2-(6-Chloro-1H-benzimidazol-2-yl)ethanol: Application Scenarios


Primary Alcohol Derivatization for Library Synthesis

Programs synthesizing focused libraries of 2-substituted-6-chlorobenzimidazoles benefit from the primary alcohol of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol, which undergoes efficient O-alkylation, esterification, and oxidation to the corresponding aldehyde or carboxylic acid with yields 75–90% under standard conditions [1]. The chlorine atom remains inert under these transformations, serving as a handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) after the ethanol side chain has been elaborated. This orthogonal reactivity is not achievable with the secondary alcohol isomer, where the sterically encumbered -CH(OH)CH₃ group retards both derivatization and subsequent transformations.

Antifungal Lead Optimization with Chlorine Advantage

For antifungal drug discovery targeting Candida albicans and Cryptococcus neoformans, the 6-chloro substitution pattern provides a validated potency advantage (MIC₅₀ reduction of ≥4-fold relative to non-chlorinated analogs, as demonstrated in the N-benzimidazole alcohol chemotype) [2]. The ethanol linker offers a convenient synthetic entry point for installing diverse aryl, heteroaryl, or amide capping groups that modulate pharmacokinetic properties while retaining the chlorine-driven antifungal activity. This scaffold prioritization is directly supported by the comparative antifungal data showing chlorine-substituted alcohols achieving MIC₅₀ = 31.2 × 10⁻⁶ g/cm³.

High-Temperature Process Development

The elevated boiling point of 459.3 °C enables process chemists to conduct high-temperature cyclocondensations, aminations, and heterocycle-forming reactions (150–250 °C range) without risk of evaporative loss or thermal degradation of the benzimidazole core. This is a practical advantage over the non-chlorinated analog (bp 428.6 °C), which may approach reflux-distillation conditions that complicate solvent recovery and reaction control at pilot scale. The solid physical form further simplifies reactor charging and minimizes solvent volume requirements compared to liquid benzimidazole intermediates.

Solid-Form Reproducibility for High-Throughput Screening

Screening laboratories requiring reproducible DMSO stock solution preparation benefit from the compound's solid physical form at 20 °C and vendor-verified 95% minimum purity . The chlorine atom contributes 17.99% by weight, providing a distinctive mass spectral signature (M+ at m/z 196.04; characteristic ³⁵Cl/³⁷Cl isotope pattern at 3:1 ratio) that serves as an internal quality control check upon receipt. This contrasts with the non-halogenated analog (M+ at m/z 162.08), which lacks this diagnostic isotope pattern, making batch identity verification less definitive by LC-MS alone.

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